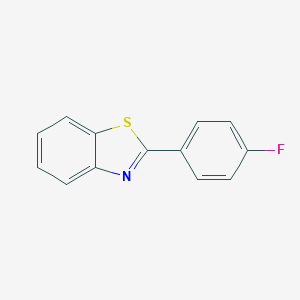

2-(4-Fluorophenyl)-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIDLEVLPMTJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287634 | |

| Record name | benzothiazole, 2-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629-26-1 | |

| Record name | NSC51877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzothiazole, 2-(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Fluorophenyl)-1,3-benzothiazole

A Senior Application Scientist's Synthesis of Preclinical Findings and Future Directions

Introduction: The Benzothiazole Scaffold in Oncology

The benzothiazole (BTA) heterocyclic ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer properties.[1][2] Derivatives of 2-phenyl-1,3-benzothiazole, in particular, have garnered significant attention for their selective and potent cytotoxic effects against a range of human cancer cell lines, such as breast, colon, ovarian, and renal cancers.[3][4] This guide provides an in-depth analysis of the core mechanism of action of 2-(4-Fluorophenyl)-1,3-benzothiazole, drawing upon the extensive research conducted on its close structural analogs, which collectively point towards a unique mode of antitumor activity centered on the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Core Mechanism of Action: A Multi-Step Intracellular Cascade

The antitumor activity of 2-phenyl-1,3-benzothiazole derivatives is not due to direct cytotoxicity but rather a sophisticated, multi-step intracellular process that transforms the parent compound into a potent cell-killing agent exclusively within sensitive cancer cells. This process can be dissected into three key phases: AhR activation, metabolic bioactivation via Cytochrome P450 1A1 (CYP1A1), and the induction of DNA damage leading to apoptosis.

Phase 1: Aryl Hydrocarbon Receptor (AhR) Agonism

The journey of this compound's cytotoxic action begins with its entry into the cancer cell and subsequent binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor resident in the cytoplasm.[3][5] Benzothiazoles are potent AhR agonists.[3][6] This initial binding event is the critical determinant of cellular sensitivity; cells with low or non-functional AhR are inherently resistant to this class of compounds.

Upon ligand binding, the AhR undergoes a conformational change, dissociates from its chaperone proteins (such as Hsp90), and translocates into the nucleus.[5][7] Inside the nucleus, it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, most notably CYP1A1.[7][8]

Causality Behind Experimental Choices: The rationale for investigating AhR as the primary target stems from the observation that the expression of CYP1A1, a well-known AhR-regulated gene, strongly correlates with the cytotoxic activity of benzothiazole derivatives.[8] Experiments using AhR antagonists, such as resveratrol, have demonstrated a significant reduction in both CYP1A1 induction and the cytotoxic effects of these compounds, solidifying the essential role of AhR in their mechanism of action.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 5. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole is a ligand and shows species-specific partial agonism of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of FluoAHRL: A Novel Synthetic Fluorescent Compound That Activates AHR and Potentiates Anti-Inflammatory T Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: a potential surrogate marker for patient sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: 2-(4-Fluorophenyl)-1,3-benzothiazole Derivatives and Analogues: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in heterocyclic chemistry and drug discovery.[1] When substituted at the 2-position with a 4-fluorophenyl group, this scaffold gives rise to a class of compounds with remarkable and diverse pharmacological activities. The electronic properties conferred by the fluorine atom, combined with the rigid planarity of the benzothiazole system, create a pharmacophore that has been successfully exploited for the development of agents targeting a spectrum of diseases, from cancer to neurodegeneration and microbial infections.[2][3][4] This guide provides a comprehensive technical overview of 2-(4-fluorophenyl)-1,3-benzothiazole derivatives and their analogues. We will delve into the synthetic methodologies for their preparation, explore their mechanisms of action across different therapeutic areas, present detailed structure-activity relationship (SAR) studies, and provide field-proven experimental protocols. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their work.

The this compound Core: Structural and Physicochemical Significance

The fusion of a benzene and a thiazole ring creates the benzothiazole moiety, a structure found in numerous biologically active compounds.[5] The specific introduction of a 4-fluorophenyl group at the 2-position is a critical design choice in medicinal chemistry. The fluorine atom, being the most electronegative element, imparts unique properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism. This can enhance the pharmacokinetic profile of a drug candidate by increasing its half-life.

-

Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and target binding.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, potentially increasing binding affinity and potency.[6]

These attributes make the this compound scaffold a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.

Synthetic Pathways and Methodologies

The synthesis of 2-arylbenzothiazoles is well-established, with the most common approach being the condensation of 2-aminothiophenol with an appropriate benzaldehyde derivative. This reaction can be catalyzed by various reagents under different conditions, allowing for flexibility and optimization.

A general and efficient method involves the use of an oxidizing agent like hydrogen peroxide in an acidic medium.[7] This approach is often preferred due to its relatively mild conditions and good yields.

Protocol 1: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of the core scaffold.

Materials:

-

2-Aminothiophenol

-

4-Fluorobenzaldehyde

-

Ethanol (EtOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminothiophenol (10 mmol) and 4-fluorobenzaldehyde (10 mmol) in 30 mL of ethanol.

-

Catalyst Addition: To the stirred solution, add concentrated HCl (3 mmol) followed by the dropwise addition of 30% H₂O₂ (6 mmol). The addition should be done carefully as the reaction may be exothermic.

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).[7]

-

Workup and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.

-

Drying and Characterization: Dry the product under vacuum. The resulting solid, this compound, can be further purified by recrystallization from ethanol if necessary. Characterize the final product using NMR, IR, and Mass Spectrometry to confirm its structure and purity.

Self-Validation: The success of the synthesis is confirmed by comparing the spectral data (¹H NMR, ¹³C NMR) of the product with literature values. The melting point should be sharp and consistent with reported data. TLC analysis should show a single spot, indicating a pure compound.

Therapeutic Applications and Mechanisms of Action

The this compound scaffold has demonstrated significant potential in several key therapeutic areas.

Anticancer Activity

This class of compounds is perhaps most renowned for its potent and selective anticancer properties.[5] Derivatives have shown efficacy against a wide range of human cancer cell lines, including breast, colon, lung, and ovarian cancers.[2][8]

Mechanism of Action: The primary anticancer mechanism for many 2-(4-aminophenyl)benzothiazole derivatives involves the Aryl Hydrocarbon Receptor (AhR) and subsequent induction of the Cytochrome P450 enzyme, CYP1A1.[8]

-

AhR Agonism: The benzothiazole derivative enters the cancer cell and binds to the AhR in the cytoplasm.

-

Nuclear Translocation: The ligand-receptor complex translocates to the nucleus.

-

CYP1A1 Induction: In the nucleus, the complex binds to Xenobiotic Response Elements (XREs) on the DNA, initiating the transcription and translation of the CYP1A1 gene.

-

Metabolic Activation: The now-expressed CYP1A1 enzyme metabolizes the benzothiazole derivative, converting it into a highly reactive electrophilic species.

-

DNA Adduct Formation: This reactive metabolite covalently binds to DNA, forming DNA adducts.

-

Apoptosis: The extensive DNA damage triggers cell cycle arrest and activates the apoptotic machinery, leading to programmed cell death in the cancer cell.[8]

This mechanism confers selectivity because many sensitive cancer cell lines overexpress CYP1A1, while normal tissues typically do not.

Neurodegenerative Diseases: Alzheimer's Disease

Derivatives of this compound have been synthesized and evaluated as imaging agents for amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD).[3][9] The planar, hydrophobic nature of this scaffold allows it to intercalate between the β-sheets of amyloid fibrils.

By radiolabeling the molecule with Fluorine-18 ([¹⁸F]), a positron-emitting isotope, these compounds can be used as tracers for Positron Emission Tomography (PET) scanning.[3][10] This enables the non-invasive visualization and quantification of Aβ plaque burden in the brains of living patients, which is crucial for early diagnosis and for monitoring the efficacy of anti-amyloid therapies.[9][11] For example, 2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole showed high affinity for amyloid plaques (Ki = 9.0 nM) and high initial brain uptake in preclinical studies.[3]

Antimicrobial Activity

The benzothiazole scaffold is a versatile pharmacophore for developing agents against bacterial and fungal pathogens.[4][12] Derivatives have shown activity against a range of microbes by inhibiting essential cellular processes.

Mechanism of Action: The mechanisms are varied, but key targets include:

-

DNA Gyrase: Inhibition of this enzyme prevents DNA replication, leading to bacterial cell death.[12][13]

-

Enzyme Inhibition: Benzothiazoles can inhibit various other crucial enzymes like dihydrofolate reductase or peptide deformylase, disrupting essential metabolic pathways.[13]

The introduction of a 4-fluorophenyl group often enhances the antimicrobial potency of these derivatives. For instance, a pyrrolo[2,1-b][2][10]benzothiazole derivative bearing a p-fluorophenyl substituent showed exceptional activity against several bacterial strains.[14]

Structure-Activity Relationship (SAR) Studies

Understanding how structural modifications impact biological activity is paramount for rational drug design. Extensive SAR studies on 2-phenylbenzothiazoles have yielded critical insights.

Key SAR Findings for Anticancer Activity:

-

Phenyl Ring (Position A): An amino group at the C4 position of the phenyl ring is often crucial for the CYP1A1-mediated mechanism of action.[8] However, other derivatives, like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, act through different mechanisms and do not require the amino group.[15]

-

Benzothiazole Ring (Position B):

-

Substitution with electron-withdrawing groups, such as fluorine, at positions 5, 6, or 7 can enhance cytotoxic potency.[2]

-

Fluorine at the C5 position can block the formation of inactive metabolites, thereby improving the anticancer profile.[8]

-

The addition of other heterocyclic moieties (e.g., pyrazole, imidazole, oxadiazole) to the core structure can significantly modulate anticancer activity.[1][2]

-

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound ID | R1 (Benzothiazole Ring) | R2 (Phenyl Ring) | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|---|

| 1 | H | 4-F | HT-29 (Colon) | 0.024 | [2] |

| 2 | H | 4-F | A549 (Lung) | 0.84 | [2] |

| 3 | 7-F | H | HepG2 (Liver) | Potent | [2] |

| 4 | H | 3,4-di-Cl | A549 (Lung) | 1.2 nM | [1] |

| 5 | H | 4-NH₂ | MCF-7 (Breast) | Potent (nM range) | [8] |

| B7 | 7-Cl | 2,6-di-Cl | A549 (Lung) | Potent |[15][16] |

Note: This table is a representative summary. Potency can vary significantly based on the specific derivative and cell line.

Experimental Protocols: Biological Evaluation

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette, microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium carefully. Add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic accessibility and the rich SAR data available make it an attractive starting point for medicinal chemistry campaigns.

Future directions include:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, such as dual inhibitors of protein kinases and other signaling pathways in cancer.[6][17]

-

Prodrug Strategies: Developing prodrugs to overcome potential issues with solubility and bioavailability, thereby improving the clinical translatability of potent compounds.[8]

-

Target Deconvolution: For compounds with novel mechanisms of action, employing advanced techniques like chemical proteomics to identify their precise molecular targets.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 18F-Labeled 6-methyl-2-(4’-fluorophenyl)-1,3-benzothiazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 18F-Labeled 6-amino-2-(4’-fluorophenyl)-1,3-benzothiazole and other derivatives - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 17. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Spectroscopic data for 2-(4-Fluorophenyl)-1,3-benzothiazole (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)-1,3-benzothiazole

Authored by a Senior Application Scientist

This document provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unequivocal identification and characterization of this compound. This compound is a significant scaffold in medicinal chemistry, notably as a precursor and structural analog for amyloid imaging agents used in neurodegenerative disease research.[1][2] The methodologies and interpretations presented herein are grounded in established principles and validated against data from closely related structural analogs, offering a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Logic of Analysis

The structural confirmation of a synthesized molecule is the bedrock of any chemical or pharmaceutical development program. For this compound, a combination of spectroscopic techniques is essential. Each method provides a unique piece of the structural puzzle:

-

NMR Spectroscopy elucidates the carbon-hydrogen framework and the precise electronic environment of each nucleus.

-

IR Spectroscopy identifies the key functional groups and bond types present through their characteristic vibrational frequencies.

-

Mass Spectrometry determines the molecular weight and provides vital clues about the molecular formula and structural components through fragmentation analysis.

By integrating the data from these orthogonal techniques, we can achieve an unambiguous structural assignment.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the four protons of the benzothiazole ring and the four protons of the 4-fluorophenyl ring. The para-fluoro substitution creates a symmetrical A'A'B'B' spin system for the fluorophenyl protons, which often appears as two pseudo-triplets or two sets of doublet of doublets.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Approx. Coupling (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~8.15 | dd | J_HF ≈ 8.8, J_HH ≈ 5.6 | 2H | H-2', H-6' |

| ~8.10 | d | J ≈ 8.1 | 1H | H-4 |

| ~7.91 | d | J ≈ 8.1 | 1H | H-7 |

| ~7.52 | t | J ≈ 7.7 | 1H | H-5 |

| ~7.40 | t | J ≈ 7.5 | 1H | H-6 |

| ~7.25 | t | J ≈ 8.8 | 2H | H-3', H-5' |

Causality Behind Assignments:

-

Benzothiazole Protons (H-4, H-5, H-6, H-7): The chemical shifts are based on the spectrum of 2-phenylbenzothiazole.[3] H-4 and H-7 are deshielded due to their proximity to the electron-withdrawing imine nitrogen and the sulfur atom, respectively, causing them to appear further downfield. H-5 and H-6 appear in the more typical aromatic region.

-

Fluorophenyl Protons (H-2'/6', H-3'/5'): The protons ortho to the fluorine (H-3', H-5') are shielded and appear upfield. The protons meta to the fluorine (H-2', H-6'), which are also ortho to the electron-withdrawing benzothiazole ring, are significantly deshielded and appear downfield. The characteristic through-space coupling to fluorine (J_HF) further splits these signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the 13 unique carbon environments in the molecule. The most notable feature is the large one-bond C-F coupling constant (¹J_CF) for the carbon directly attached to the fluorine atom.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling (J_CF, Hz) | Assignment |

|---|---|---|

| ~168.0 | - | C-2 (C=N) |

| ~164.5 | d, ¹J_CF ≈ 250 | C-4' |

| ~154.1 | - | C-7a |

| ~135.0 | - | C-3a |

| ~130.0 | d, ³J_CF ≈ 9 | C-2', C-6' |

| ~129.8 | d, ⁴J_CF ≈ 3 | C-1' |

| ~126.5 | - | C-5 |

| ~125.3 | - | C-6 |

| ~123.3 | - | C-4 |

| ~121.6 | - | C-7 |

| ~116.2 | d, ²J_CF ≈ 22 | C-3', C-5' |

Causality Behind Assignments:

-

C-F Coupling: The carbon atom C-4' directly bonded to fluorine exhibits a characteristically large doublet splitting of approximately 250 Hz. The ortho (C-3', C-5') and meta (C-2', C-6') carbons show smaller, but observable, couplings.[4]

-

Chemical Shifts: The shifts for the benzothiazole core are based on published data for 2-phenylbenzothiazole.[3] The C-2 imine carbon is the most deshielded, appearing around 168 ppm. The C-4' carbon is highly deshielded due to the direct attachment of the electronegative fluorine atom.

Experimental Protocol: NMR Spectrum Acquisition

This protocol ensures a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to the sample to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set a spectral width of approximately 16 ppm, centered at ~6 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of at least 2 seconds to ensure accurate integration.

-

Acquire a minimum of 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set a spectral width of approximately 220 ppm, centered at ~120 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire a minimum of 1024 scans, or until a sufficient signal-to-noise ratio is achieved.

-

-

Data Processing: Process the Free Induction Decay (FID) with an exponential multiplying factor (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum of this compound is dominated by absorptions from the aromatic rings and the characteristic C=N and C-F bonds.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch[5] |

| ~1640 | Medium | C=N Imine Stretch (Thiazole Ring)[6] |

| 1600 - 1450 | Strong, Multiple | Aromatic C=C Ring Stretching[5][6] |

| 1250 - 1200 | Strong | Aryl C-F Stretch |

| 850 - 800 | Strong | C-H Out-of-Plane Bending (para-disubstituted ring) |

Interpretation:

-

The presence of bands above 3000 cm⁻¹ confirms the aromatic nature of the compound.[5]

-

A key diagnostic peak is the C=N stretching vibration of the thiazole ring, expected around 1640 cm⁻¹.[6]

-

The series of strong peaks between 1600 and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the two aromatic rings.

-

A very strong, sharp absorption in the 1250-1200 cm⁻¹ region is the definitive indicator of the C-F bond.

-

A strong band in the 850-800 cm⁻¹ region suggests para-disubstitution on the phenyl ring.

Experimental Protocol: ATR-FTIR Spectrum Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: After acquisition, release the pressure clamp, remove the sample, and clean the crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, confirms the connectivity of the molecular structure. For this compound (C₁₃H₈FNS), the expected molecular weight is ~229.28 g/mol .

-

Molecular Formula: C₁₃H₈FNS

-

Integer Molecular Weight: 229

-

Monoisotopic Exact Mass: 229.0416

Under Electron Impact (EI) ionization, the molecular ion peak (M⁺) is expected to be prominent. The fragmentation pattern provides a unique fingerprint that validates the structure.

Table 4: Predicted Key Mass Fragments (EI)

| m/z | Proposed Fragment |

|---|---|

| 229 | [M]⁺ (Molecular Ion) |

| 134 | [C₇H₄S]⁺ (Benzothiazole radical) |

| 95 | [C₆H₄F]⁺ (Fluorophenyl cation) |

Figure 2: Proposed main fragmentation pathway for this compound in EI-MS.

Experimental Protocol: GC-MS (EI) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Method:

-

Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Set the injector temperature to 250°C.

-

Use a temperature program: start at 100°C, hold for 2 minutes, then ramp at 20°C/min to 300°C and hold for 5 minutes.

-

Use helium as the carrier gas with a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Set the ion source to Electron Impact (EI) at 70 eV.

-

Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.

-

Acquire data in full scan mode over a mass range of m/z 40-500.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions. Compare the observed spectrum with the predicted pattern.

Conclusion

The structural identity of this compound can be confidently established through a synergistic application of NMR, IR, and mass spectrometry. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, highlighted by the characteristic splitting patterns induced by the fluorine atom. IR spectroscopy confirms the presence of essential functional groups, including the aromatic systems, the C=N imine, and the defining C-F bond. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the two core moieties of the molecule. The protocols and interpretive logic provided in this guide constitute a robust system for the reliable characterization of this important chemical entity.

References

- 1. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

The 2-(4-Fluorophenyl)-1,3-benzothiazole Scaffold: A Privileged Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 2-(4-Fluorophenyl)-1,3-benzothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This technical guide provides a comprehensive overview of this pharmacophore, delving into its synthesis, chemical properties, and diverse biological applications. We will explore its crucial role in the development of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. This document aims to serve as a valuable resource for researchers and drug development professionals by offering detailed experimental protocols, insights into structure-activity relationships, and a thorough examination of the underlying mechanisms of action.

Introduction: The Emergence of a Privileged Scaffold

The benzothiazole moiety, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the design of bioactive molecules.[1] Its unique structural and electronic properties, including the presence of nitrogen and sulfur heteroatoms, facilitate diverse non-covalent interactions with biological targets, making it a "privileged structure" in medicinal chemistry.[1][2] The introduction of a 2-phenyl substituent further enhances its therapeutic potential, with the this compound variant emerging as a particularly promising pharmacophore.

The strategic placement of a fluorine atom at the para-position of the 2-phenyl ring significantly influences the molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. These attributes have propelled the investigation of this compound and its derivatives across a spectrum of therapeutic areas.

Synthesis of the this compound Core

A common and efficient method for the synthesis of the this compound scaffold involves the condensation of 2-aminothiophenol with 4-fluorobenzaldehyde or a corresponding carboxylic acid derivative.

A reliable one-step synthesis pathway has been established for producing the non-radioactive reference compound, which is crucial for in vitro and in vivo evaluations.[3] This typically involves the reaction of 2-aminothiophenol with 4-fluorobenzoic acid in the presence of a condensing agent like polyphosphoric acid (PPA) at elevated temperatures. For radiolabeling, particularly with fluorine-18 for PET imaging, a common precursor is 2-(4'-nitrophenyl)-1,3-benzothiazole, where the nitro group is subsequently substituted with the [¹⁸F]fluoride.[3]

Experimental Protocol: Synthesis of this compound

This protocol describes a general, scalable laboratory synthesis of the title compound.

Materials:

-

2-aminothiophenol

-

4-fluorobenzaldehyde

-

Hydrogen peroxide (30% solution)

-

Hydrochloric acid

-

Ethanol

-

Deionized water

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and 4-fluorobenzaldehyde (1.0 eq) in ethanol.

-

To this solution, add a mixture of hydrogen peroxide and hydrochloric acid as a catalyst, while stirring at room temperature.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Self-Validation: The purity of the synthesized compound should be assessed by high-performance liquid chromatography (HPLC) and its melting point should be compared with literature values. The spectroscopic data must be consistent with the expected structure.

The Pharmacological Landscape of this compound

The this compound scaffold has demonstrated significant potential in several key therapeutic areas, most notably in oncology and the treatment of neurodegenerative diseases.

Anticancer Activity

Derivatives of this compound have shown potent and selective antiproliferative activity against a range of human cancer cell lines, including breast, colon, ovarian, and renal cancers.[5][6]

Mechanism of Action: Bioactivation by CYP1A1

A key mechanism underlying the anticancer activity of many 2-arylbenzothiazoles is their bioactivation by cytochrome P450 enzymes, particularly CYP1A1.[7] This enzyme is often overexpressed in tumor cells. The parent compound acts as a ligand for the aryl hydrocarbon receptor (AhR), which upon binding, translocates to the nucleus and induces the expression of CYP1A1.[8] The expressed CYP1A1 then metabolizes the benzothiazole derivative into reactive electrophilic intermediates. These intermediates can form DNA adducts, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[7][9]

Caption: CYP1A1-mediated bioactivation of this compound.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

-

Substitution on the 2-phenyl ring: The presence of the 4-fluoro group is often associated with enhanced potency. Additional substitutions, such as an amino group at the 4-position and a methyl group at the 3-position of the phenyl ring, have been shown to significantly increase antiproliferative activity.[10]

-

Substitution on the benzothiazole ring: Fluorination at the 5-position of the benzothiazole ring can block the formation of inactive metabolites, thereby enhancing the cytotoxic effect.[5]

Table 1: In Vitro Cytotoxicity of this compound Derivatives in Cancer Cell Lines

| Compound ID | R1 (Benzothiazole Ring) | R2 (Phenyl Ring) | Cell Line | IC50 (µM) | Reference |

| 1 | H | 4-F | MCF-7 (Breast) | 11.7 | [11][12] |

| 2 | H | 4-F | A549 (Lung) | 1.7 | [11][13] |

| 3 | H | 4-F | HepG2 (Liver) | 0.21 | [13] |

| 4 | 5-F | 4-NH2, 3-CH3 | Colo-205 (Colon) | ~0.05 | [14] |

| 5 | H | 4-F, linked to isoxazole | A549 (Lung) | ~5.0 | [14] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a step-by-step method to assess the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

96-well plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[15][16]

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.[16]

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

-

Measure the absorbance at 570 nm using a microplate reader.[16]

-

Calculate the percentage of cell viability and determine the IC50 value.

Self-Validation: The assay should include wells with medium only (blank), cells with vehicle (negative control), and cells with a known cytotoxic agent (positive control). The Z'-factor can be calculated to assess the quality and robustness of the assay.

Neurodegenerative Diseases

The this compound scaffold is a key component in the development of diagnostic and therapeutic agents for neurodegenerative disorders like Alzheimer's and Parkinson's disease.

Amyloid Imaging in Alzheimer's Disease

The parent compound, this compound, has been developed as a PET imaging agent for visualizing amyloid-β (Aβ) plaques in the brain, a hallmark of Alzheimer's disease.[3][18] Its favorable properties include good brain uptake and specific binding to Aβ plaques.[3]

Inhibition of Protein Aggregation

Derivatives of this scaffold have been shown to inhibit the aggregation of key proteins implicated in neurodegeneration, such as tau and α-synuclein. This anti-aggregation activity presents a promising therapeutic strategy to halt or slow disease progression.

Experimental Protocol: Thioflavin T (ThT) Assay for Aggregation Inhibition

This protocol outlines a method to screen for inhibitors of protein aggregation.

Materials:

-

Aggregating protein (e.g., α-synuclein monomer)

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., PBS, pH 7.4)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a fresh working solution of ThT in the assay buffer.[19]

-

In a 96-well plate, add the protein solution, the test compound at various concentrations, and the ThT working solution.[20]

-

Include a control well with the protein and ThT but without the test compound.

-

Seal the plate and incubate at 37°C with continuous shaking.[19]

-

Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[10][19]

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Determine the extent of inhibition by comparing the aggregation curves of the test compounds with the control.

Self-Validation: The assay should include a known inhibitor of aggregation as a positive control and a non-aggregating protein as a negative control. The reproducibility of the aggregation kinetics in the control wells is a key indicator of assay performance.

Caption: A generalized experimental workflow for the synthesis and evaluation of this compound derivatives.

Future Perspectives and Conclusion

The this compound pharmacophore continues to be a fertile ground for drug discovery. Its synthetic accessibility and the tunability of its physicochemical properties make it an attractive scaffold for targeting a wide range of biological entities. Future research will likely focus on the development of multi-target-directed ligands, where derivatives are designed to interact with multiple pathways involved in complex diseases like cancer and neurodegeneration.[21] Furthermore, the exploration of this scaffold in other therapeutic areas, such as infectious and inflammatory diseases, holds considerable promise.

References

- 1. broadpharm.com [broadpharm.com]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. courses.washington.edu [courses.washington.edu]

- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. ricerca.unich.it [ricerca.unich.it]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchhub.com [researchhub.com]

- 16. atcc.org [atcc.org]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. Thioflavin T spectroscopic assay [assay-protocol.com]

- 19. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]

- 20. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 2-(4-Fluorophenyl)-1,3-benzothiazole: An Application Note and Detailed Protocol

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 2-(4-Fluorophenyl)-1,3-benzothiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document provides a step-by-step methodology, an in-depth discussion of the underlying chemical principles, and critical insights into process optimization. The target audience for this guide includes researchers, scientists, and professionals engaged in drug development and chemical synthesis.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole moiety is a prominent heterocyclic scaffold found in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties contribute to a diverse range of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[3][4] Specifically, 2-aryl-1,3-benzothiazoles are of paramount importance. For instance, the fluorine-substituted derivative, this compound, has been investigated as a potential amyloid imaging agent for Alzheimer's disease diagnostics.[5][6] The synthetic protocol detailed herein provides a reliable pathway to access this valuable compound for further research and development.

Reaction Principle: Condensation and Oxidative Cyclization

The most prevalent and efficient method for the synthesis of 2-aryl-1,3-benzothiazoles is the condensation reaction between 2-aminothiophenol and an appropriate aromatic aldehyde.[1][7] The reaction proceeds through a two-step mechanism:

-

Schiff Base Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of 4-fluorobenzaldehyde, leading to the formation of a Schiff base intermediate after dehydration.[1]

-

Oxidative Cyclization: The proximate thiol group then undergoes an intramolecular cyclization onto the imine carbon, followed by an oxidative dehydrogenation to yield the stable aromatic benzothiazole ring.

Various catalysts and oxidizing agents can be employed to facilitate this transformation, ranging from traditional acid catalysts to more environmentally benign options.[8][9][10][11] The protocol presented here utilizes a straightforward and effective approach.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Aminothiophenol | C₆H₇NS | 125.19 | >98% | Sigma-Aldrich |

| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | >98% | Sigma-Aldrich |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | >99.5% | Fisher Scientific |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (w/w) | VWR |

| Hydrogen Peroxide (H₂O₂) | H₂O₂ | 34.01 | 30% (w/v) | Merck |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Fisher Scientific |

| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | ACS Grade | Sigma-Aldrich |

Safety Precaution: 2-Aminothiophenol is susceptible to oxidation and has a strong, unpleasant odor.[8] It should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.24 g (10 mmol) of 4-fluorobenzaldehyde in 30 mL of absolute ethanol.

-

Addition of 2-Aminothiophenol: To the stirred solution, add 1.25 g (10 mmol) of 2-aminothiophenol dropwise at room temperature.

-

Catalyst Addition: After the addition is complete, add a mixture of 1.1 mL of 30% hydrogen peroxide and 0.5 mL of concentrated hydrochloric acid dropwise to the reaction mixture.[11][12] The addition should be slow to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the mobile phase.[8] The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

-

Work-up and Isolation: Once the reaction is complete (typically within 1-2 hours), pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate of this compound will form.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with cold water to remove any residual acid and other water-soluble impurities.

-

Drying: Dry the collected solid in a vacuum oven at 50-60 °C until a constant weight is achieved.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using an ethyl acetate/hexane gradient.[8]

Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| Melting Point | Literature values are typically in the range of 100-104 °C. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1 (d), ~7.9 (d), ~7.5 (t), ~7.4 (t), ~7.2 (t).[13][14] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168, ~164 (d, J ≈ 250 Hz), ~154, ~135, ~130 (d), ~129, ~126, ~125, ~123, ~121, ~116 (d).[13][14] |

| ¹⁹F NMR (CDCl₃) | A singlet is expected in the typical range for an aryl fluoride.[14] |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for C=N stretching (~1600-1650 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and C-F stretching (~1100-1250 cm⁻¹).[15][16] |

| Mass Spectrometry (MS) | [M]+ peak at m/z = 229.04. |

Troubleshooting and Optimization

| Problem | Potential Cause | Recommended Solution |

| Low or No Product Yield | - Poor quality of 2-aminothiophenol (oxidized).- Inefficient catalyst or incorrect stoichiometry. | - Use freshly opened or purified 2-aminothiophenol.[8]- Optimize the amount of H₂O₂/HCl catalyst. |

| Formation of Byproducts | - Oxidation of 2-aminothiophenol to disulfide.- Self-condensation of 4-fluorobenzaldehyde. | - Perform the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[8]- Ensure controlled addition of reagents. |

| Difficulty in Purification | - Presence of unreacted starting materials or byproducts. | - Optimize reaction time using TLC to ensure complete conversion.- Employ column chromatography for challenging separations. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and considering the provided insights, researchers can confidently prepare this valuable compound for a variety of applications in drug discovery and materials science. The use of readily available reagents and straightforward reaction conditions makes this protocol accessible and scalable.

References

- 1. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 2. ijper.org [ijper.org]

- 3. mdpi.com [mdpi.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. upcommons.upc.edu [upcommons.upc.edu]

- 10. Benzothiazole synthesis [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 13. rsc.org [rsc.org]

- 14. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Using 2-(4-Fluorophenyl)-1,3-benzothiazole as a fluorescent probe for amyloid beta

Application Notes & Protocols

Topic: Using 2-(4-Fluorophenyl)-1,3-benzothiazole as a Fluorescent Probe for Amyloid-Beta

Audience: Researchers, scientists, and drug development professionals.

Unlocking Amyloid-Beta Pathology: A Technical Guide to this compound

Senior Application Scientist's Foreword

The aggregation of amyloid-beta (Aβ) peptides into extracellular plaques is a central pathological hallmark of Alzheimer's disease (AD).[1] The ability to selectively detect and quantify these aggregates, both in vitro and in situ, is paramount for fundamental research into disease mechanisms and the development of novel therapeutics. This guide provides an in-depth exploration of this compound, a robust fluorescent probe for the specific detection of Aβ aggregates. As a derivative of the well-established benzothiazole scaffold, which forms the core of amyloid imaging agents like Pittsburgh Compound-B (PIB), this probe offers high affinity and excellent photophysical properties for reliable Aβ detection.[2][3] We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only execute protocols but also to troubleshoot and adapt them effectively.

Probe Profile: Mechanism and Characteristics

This compound operates as a "molecular rotor." In an aqueous solution, the probe is in a low-fluorescence state due to the free rotation around the single bond connecting its benzothiazole and fluorophenyl ring systems. This intramolecular rotation provides a non-radiative pathway for the decay of the excited state.[4][5]

Upon binding to the cross-β-sheet structures characteristic of Aβ fibrils, the probe becomes sterically constrained within hydrophobic channels running along the fibril's long axis.[4][5] This restriction of intramolecular rotation "locks" the dye in a planar conformation, closing the non-radiative decay channel. Consequently, the excited state energy is released primarily through fluorescence, resulting in a dramatic increase in quantum yield and a detectable shift in emission wavelength.[5][6]

The utility of this compound is defined by its high affinity for Aβ aggregates and its favorable spectral characteristics. These properties make it a sensitive tool for various applications.

| Property | Value / Characteristic | Significance & Reference |

| Molecular Formula | C₁₃H₈FNS | Defines the basic chemical identity of the probe. |

| Binding Affinity (Kᵢ) | ~9.0 nM | Indicates very high affinity for Aβ plaques, comparable to leading imaging agents like PIB.[2] |

| Lipophilicity (logP) | ~2.5 - 3.0 | An optimal logP value is crucial for permeability across the blood-brain barrier (BBB) for in vivo applications.[7][8] |

| Excitation (Bound) | ~450 nm | Aligns well with common laser lines (e.g., 458 nm) and filter sets for fluorescence microscopy.[5][6] |

| Emission (Bound) | ~482 - 500 nm | Emission in the green-yellow spectrum provides a strong signal that can be easily detected.[5][6] |

| Fluorescence Change | >50-fold increase | A large signal-to-background ratio is essential for sensitive detection of aggregates over background noise.[8] |

| Specificity | High for Aβ aggregates | Shows minimal binding to monomeric Aβ or other common proteins like bovine serum albumin (BSA), ensuring specific detection.[9] |

Application & Protocol: In Vitro Aβ Aggregation Assay

This assay leverages the probe's fluorescence enhancement to monitor the kinetics of Aβ fibrillization in real-time. It is a cornerstone technique for screening potential inhibitors of Aβ aggregation.

The standard Thioflavin T (ThT) assay is a widely accepted method for studying amyloid kinetics.[4][10] This protocol adapts that trusted framework for this compound. The assay follows a characteristic sigmoidal curve representing three phases: a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium). The choice of a 96-well plate format allows for high-throughput screening. Maintaining a consistent temperature (37°C) is critical as aggregation is a thermodynamically-driven process.

Materials:

-

Synthetic Amyloid-Beta (Aβ₁₋₄₂) peptide

-

Hexafluoroisopropanol (HFIP)

-

Dimethyl sulfoxide (DMSO)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Black, clear-bottom 96-well microplate

-

Plate reader with fluorescence capabilities and temperature control

Procedure:

-

Preparation of Monomeric Aβ₁₋₄₂:

-

Dissolve Aβ₁₋₄₂ peptide in HFIP to a concentration of 1 mg/mL.

-

Aliquot into microcentrifuge tubes and leave the caps open in a fume hood overnight to allow HFIP to evaporate, leaving a thin peptide film.

-

Store the tubes, capped, at -80°C. These monomeric films are the starting point for the assay.

-

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.

-

On the day of the experiment, dilute the probe stock solution in PBS (pH 7.4) to create a 2X working solution (e.g., 20 µM).

-

Resuspend the Aβ₁₋₄₂ film from Step 1 in PBS to create a 2X working solution (e.g., 20 µM). Vortex briefly and sonicate for 5 minutes in a bath sonicator to ensure complete dissolution.

-

-

Assay Setup (per well):

-

Add 50 µL of 2X Aβ₁₋₄₂ solution (final concentration 10 µM).

-

For screening: Add a small volume of the test compound (inhibitor/enhancer) and adjust the buffer volume accordingly. For a negative control, add buffer only.

-

Add 50 µL of 2X probe solution (final concentration 10 µM).

-

Crucial Controls: Include wells with (a) probe in buffer only (to measure background) and (b) Aβ₁₋₄₂ in buffer only (to check for autofluorescence).

-

-

Data Acquisition:

-

Immediately place the plate in a plate reader pre-heated to 37°C.

-

Set the reader to take fluorescence measurements every 10-15 minutes for 24-48 hours. Use an excitation wavelength of ~450 nm and an emission wavelength of ~490 nm.

-

Enable intermittent shaking (e.g., 10 seconds every 5 minutes) to promote aggregation.

-

Application & Protocol: Histological Staining of Aβ Plaques

This protocol allows for the direct visualization of Aβ plaque pathology in brain tissue sections from AD models or human patients, providing critical spatial information about plaque distribution and morphology.

Small molecule fluorescent probes like this compound are advantageous over antibody staining because they do not require antigen retrieval and typically have faster incubation times.[11] The protocol must first prepare the tissue for staining. For paraffin-embedded tissue, this involves removing the wax (deparaffinization) and rehydrating the tissue.[12][13] For frozen sections, a brief fixation may be required. The staining solution is typically aqueous or ethanolic, and incubation time and temperature are key variables that can be optimized for signal intensity versus background.[13] A final differentiation step in ethanol can sometimes be used to wash away non-specifically bound probe, enhancing contrast, though this must be carefully controlled.[14]

Materials:

-

Slide-mounted paraffin-embedded brain sections (5-10 µm thick) from an AD mouse model (e.g., 5xFAD) or human patient.[11]

-

Wild-type (WT) brain sections as a negative control.[15]

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

This compound

-

Distilled water

-

Non-fluorescent, aqueous mounting medium

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP cube)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene: 2 changes, 5 minutes each.

-

Immerse in 100% Ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% Ethanol: 1 change, 3 minutes.

-

Immerse in 70% Ethanol: 1 change, 3 minutes.

-

Rinse thoroughly in distilled water for 5 minutes.

-

-

Staining:

-

Prepare the staining solution: Dilute the 1 mM probe stock to a final concentration of 1-5 µM in a solution of 50% Ethanol / 50% PBS.

-

Completely cover the tissue sections with the staining solution.

-

Incubate for 10-20 minutes at room temperature in a dark, humidified chamber to prevent evaporation and photobleaching.

-

-

Washing and Differentiation:

-

Briefly rinse the slides in PBS.

-

Optional: To reduce background, differentiate the slides by immersing them in 70% ethanol for 1-2 minutes. This step should be optimized as over-differentiation can weaken the specific signal.

-

Rinse the slides thoroughly in PBS for 5 minutes.

-

-

Mounting and Imaging:

-

Remove excess buffer from around the tissue section.

-

Place a drop of aqueous, non-fluorescent mounting medium onto the section and apply a coverslip, avoiding air bubbles.

-

Allow the mounting medium to set.

-

Visualize under a fluorescence microscope using a blue light excitation filter (e.g., 450-490 nm) and a green/yellow emission filter (e.g., 500-550 nm). Aβ plaques will appear as bright, fluorescent deposits against a darker background.

-

-

Validation (Self-Validating System):

-

Negative Control: Stain a WT brain section in parallel. The absence of specific plaque-like staining confirms probe specificity.[15]

-

Positive Control: For definitive confirmation, perform co-localization studies by subsequently staining the same section with a validated Aβ antibody (e.g., 6E10) using a secondary antibody with a different fluorophore (e.g., red fluorescence). Merged images should show significant overlap.[11]

-

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. Dibenzothiazoles as novel amyloid-imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of fluorescent probes that bind and stain amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Development of Benzothiazole-Based Fluorescent Probes for Selective Detection of Aβ Aggregates in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spectral Heterogeneity of Thioflavin T Binding to Aβ42:Aβ40 Mixed Fibrils: Implications for Alzheimer’s Disease Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detecting Amyloid-β Accumulation via Immunofluorescent Staining in a Mouse Model of Alzheimer's Disease [jove.com]

- 12. biosensis.com [biosensis.com]

- 13. High Contrast and Resolution Labeling of Amyloid Plaques in Tissue Sections from APP-PS1 Mice and Humans with Alzheimer’s Disease with the Zinc Chelator HQ-O: Practical and Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 68Ga-Labeled Benzothiazole Derivatives for Imaging Aβ Plaques in Cerebral Amyloid Angiopathy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(4-Fluorophenyl)-1,3-benzothiazole in Alzheimer's Disease Research

For: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.

Introduction: The Rise of Benzothiazoles in Neuroimaging

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by the insidious accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles within the brain.[1][2] The development of effective diagnostics and therapeutics hinges on our ability to visualize and quantify these pathological hallmarks in living individuals. This need has propelled the development of sophisticated molecular imaging agents, with Positron Emission Tomography (PET) emerging as a powerful non-invasive technique.[1][2][3]

Within the landscape of PET tracers for AD, benzothiazole derivatives have garnered significant attention.[3][4][5][6][7] Inspired by the structural backbone of Thioflavin-T, a dye known for its affinity for amyloid fibrils, these compounds offer a versatile scaffold for designing high-affinity probes for Aβ plaques.[4] One such derivative, 2-(4-Fluorophenyl)-1,3-benzothiazole, has demonstrated considerable promise as a potential PET imaging agent for visualizing Aβ deposits.[8][9] Its favorable preclinical characteristics, including high affinity for amyloid plaques and good brain uptake followed by rapid washout, make it a compelling candidate for further investigation and a valuable tool for researchers in the field.[8]

This document provides a comprehensive guide to the application of this compound and its derivatives in Alzheimer's disease research, offering detailed protocols and insights into its use as an amyloid imaging agent.

Mechanism of Action: Targeting the Core Pathology

The utility of this compound in AD research stems from its specific binding to the β-sheet structures characteristic of aggregated Aβ peptides that form amyloid plaques.[4][10] This interaction is the cornerstone of its application as an imaging agent.

Binding to Amyloid-Beta Plaques

The planar structure of the benzothiazole core allows it to intercalate between the β-sheets of amyloid fibrils. The interaction is stabilized by a combination of hydrophobic and van der Waals forces. The fluorine substituent on the phenyl ring can further modulate the binding affinity and pharmacokinetic properties of the molecule.

The high affinity of this compound for Aβ plaques has been demonstrated in vitro using competition binding assays with brain homogenates from AD patients.[1][8] These studies have shown inhibition constant (Ki) values in the low nanomolar range, indicating a strong and specific interaction.[8]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the condensation of 2-aminothiophenol with 4-fluorobenzaldehyde.[11] This straightforward reaction provides a reliable route to the core scaffold. For PET imaging applications, the introduction of a fluorine-18 (¹⁸F) radiolabel is necessary.

Protocol 1: Synthesis of Non-Radioactive this compound (Reference Standard)

This protocol describes a general method for the synthesis of the non-radioactive compound, which is essential as a reference standard for co-elution during radiolabeling and for in vitro binding assays.

Materials:

-

2-Aminothiophenol

-

4-Fluorobenzaldehyde

-

Ethanol

-

Hydrogen Peroxide (H₂O₂)/Hydrochloric Acid (HCl) mixture (as catalyst)[11]

-

Dichloromethane[11]

-

Silica gel for column chromatography

Procedure:

-

Dissolve equimolar amounts of 2-aminothiophenol and 4-fluorobenzaldehyde in ethanol.

-

Add a catalytic amount of H₂O₂/HCl mixture.[11]

-

Stir the reaction mixture at room temperature for 1 hour.[11]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Radiolabeling with Fluorine-18

The introduction of the positron-emitting radionuclide ¹⁸F (t½ ≈ 110 min) allows for in vivo imaging using PET. A common method for ¹⁸F-labeling of this compound involves a nucleophilic aromatic substitution reaction on a suitable precursor.[8]

Precursor Synthesis: A nitro-precursor, 2-(4-nitrophenyl)-1,3-benzothiazole, is typically synthesized for subsequent nucleophilic substitution with [¹⁸F]fluoride.[8][12]

Radiolabeling Procedure:

-

Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.

-

Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

-

Elute the [¹⁸F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

-

Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

-

Add the nitro-precursor dissolved in a high-boiling-point aprotic solvent (e.g., DMSO).

-

Heat the reaction mixture at a high temperature (e.g., 150°C) for a specific duration (e.g., 20 minutes) to facilitate the nucleophilic substitution.[8]

-

Purify the crude reaction mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled product.

-

Formulate the purified product in a physiologically compatible solution for in vivo administration.

-

Perform quality control tests, including radiochemical purity (by analytical HPLC), specific activity, and sterility.

Diagram: Radiolabeling Workflow

Caption: Workflow for the radiosynthesis of [¹⁸F]this compound.

In Vitro Applications

Before proceeding to in vivo studies, it is crucial to characterize the binding properties of this compound in vitro.

Protocol 3: In Vitro Competition Binding Assay

This assay determines the binding affinity (Ki) of the compound for Aβ plaques in human brain tissue.[1][8]

Materials:

-

Postmortem human brain tissue from confirmed AD patients and healthy controls (cortical regions).

-

Tris buffer (pH 7.4).

-

A radiolabeled competitor with known high affinity for Aβ plaques (e.g., [³H]PIB or [¹²⁵I]IMPY).[1]

-

Non-radioactive this compound at various concentrations.

-

Glass fiber filters.

-

Scintillation counter or gamma counter.

Procedure:

-

Prepare brain homogenates from the AD and control tissues in Tris buffer.

-

In a series of tubes, add a fixed concentration of the radiolabeled competitor and varying concentrations of the non-radioactive this compound to the brain homogenates.

-

Incubate the mixture at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity

| Compound | Ki (nM) for Aβ Plaques | Reference |

| 2-(4'-fluorophenyl)-1,3-benzothiazole | 9.0 | [8] |

| 6-amino-2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole | 10.0 ± 1.0 | [1] |

| 6-methylamino-2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole | 4.1 ± 0.3 | [1] |

| 6-dimethylamino-2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole | 3.8 ± 0.4 | [1] |

| 6-methyl-2-(4'-[¹⁸F]fluorophenyl)-1,3-benzothiazole | 5.7 ± 1.8 | [2] |

Protocol 4: Autoradiography on Human Brain Sections

Autoradiography provides a visual confirmation of the binding of the radiolabeled compound to Aβ plaques on slidemounted brain tissue sections.

Materials:

-

Cryosections of postmortem human AD and control brain tissue.

-

[¹⁸F]this compound.

-

Incubation buffer.

-

Phosphor imaging plates or autoradiography film.

Procedure:

-

Pre-incubate the brain sections in buffer to rehydrate.

-

Incubate the sections with a low nanomolar concentration of [¹⁸F]this compound. For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of a non-radioactive competitor (e.g., unlabeled this compound or Thioflavin S).

-

Wash the sections in buffer to remove unbound radiotracer.

-

Dry the sections and expose them to a phosphor imaging plate or autoradiography film.

-

After exposure, scan the imaging plate or develop the film to visualize the distribution of radioactivity.

-

Compare the total binding in the absence of a competitor with the non-specific binding in the presence of a competitor to determine the specific binding to Aβ plaques.

In Vivo Applications

The primary in vivo application of [¹⁸F]this compound is PET imaging to visualize and quantify Aβ plaques in the living brain.

Protocol 5: Biodistribution Studies in Rodents

Biodistribution studies are essential to understand the uptake and clearance of the radiotracer from various organs, including the brain.[8]

Materials:

-

Healthy mice or rats.

-

[¹⁸F]this compound formulated for intravenous injection.

-

Gamma counter.

Procedure:

-

Inject a known amount of the radiotracer intravenously into a cohort of animals.

-

At various time points post-injection (e.g., 2, 10, 30, 60 minutes), euthanize a subset of animals.[1]

-

Dissect and weigh major organs (brain, heart, lungs, liver, kidneys, etc.).

-

Measure the radioactivity in each organ using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

-